molecular formula C11H14INO3 B15220987 tert-Butyl (3-hydroxy-4-iodophenyl)carbamate

tert-Butyl (3-hydroxy-4-iodophenyl)carbamate

Cat. No.: B15220987
M. Wt: 335.14 g/mol
InChI Key: TZOBPMXGARGOON-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H14INO3. It is a white solid with a special smell and is soluble in common organic solvents and acids. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various drugs, pesticides, and bioactive molecules .

Preparation Methods

The preparation of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate typically involves the following steps :

    Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.

    Addition of tert-butoxycarbonyl oxalyl chloride (Boc2O) under alkaline conditions: This reaction yields the target product, this compound.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

tert-Butyl (3-hydroxy-4-iodophenyl)carbamate undergoes various types of chemical reactions, including :

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3-hydroxy-4-iodophenyl)carbamate has a wide range of scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and the development of bioactive molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (3-hydroxy-4-iodophenyl)carbamate can be compared with other similar compounds, such as :

    tert-Butyl (4-iodophenyl)carbamate: This compound has a similar structure but lacks the hydroxy group at the 3-position.

    tert-Butyl (3-hydroxyphenyl)carbamate: This compound has a similar structure but lacks the iodine atom at the 4-position.

    tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a similar structure but lacks both the iodine atom and the hydroxy group at the 3-position.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C11H14INO3

Molecular Weight

335.14 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-4-iodophenyl)carbamate

InChI

InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15)

InChI Key

TZOBPMXGARGOON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)O

Origin of Product

United States

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